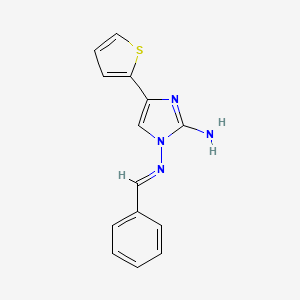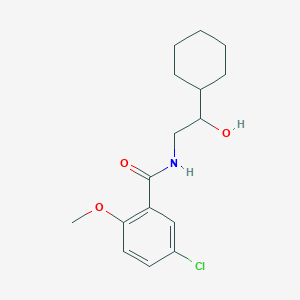
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Mechanism Of Action
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide inhibits the activity of BTK by binding to the enzyme's active site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, ultimately leading to the suppression of B-cell proliferation and survival. 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has also been found to induce apoptosis in B-cell malignancies, further contributing to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been shown to have a selective effect on B-cells, with minimal impact on other immune cells. This selectivity is due to the high expression of BTK in B-cells compared to other immune cells. 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
The advantages of using 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in lab experiments include its high selectivity for B-cells, its favorable pharmacokinetic profile, and its potential as a therapeutic agent for B-cell malignancies. However, some limitations of using 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
Future research on 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide could focus on optimizing its synthesis method to reduce costs and increase yields. Further studies could also investigate its potential use in combination with other therapeutic agents for the treatment of B-cell malignancies. Additionally, research could explore the use of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in other diseases where BTK plays a role, such as autoimmune diseases and graft-versus-host disease.
Synthesis Methods
The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-cyclohexyl-2-hydroxyethyl)amine to produce 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide. The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been optimized to yield high purity and high yields.
Scientific Research Applications
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, making 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide a promising therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
properties
IUPAC Name |
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-21-15-8-7-12(17)9-13(15)16(20)18-10-14(19)11-5-3-2-4-6-11/h7-9,11,14,19H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTZPOVJIVCSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)
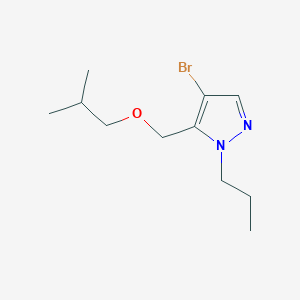
![3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2501697.png)


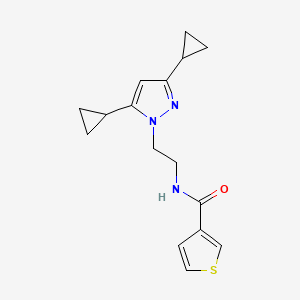
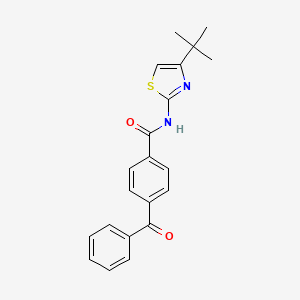
![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2501705.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2501708.png)
![5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2501710.png)
